molecular formula C22H17BrN4O2S B2837602 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide CAS No. 422287-31-8

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

Katalognummer: B2837602
CAS-Nummer: 422287-31-8
Molekulargewicht: 481.37
InChI-Schlüssel: QEGYBZWCKHTOFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound featuring a quinazolinone core, a bromine substituent, and a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be performed using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

    Benzamide Formation: The final step involves the coupling of the quinazolinone derivative with 3-pyridinemethanamine and benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinazolinones: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antitumor Properties : Studies have shown that 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide can inhibit tumor cell proliferation by targeting specific enzymes and receptors involved in cancer progression. Its mechanism may involve the inhibition of protein kinases or modulation of apoptotic pathways.
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties against various pathogens. It demonstrates efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
  • Enzyme Inhibition : The compound's ability to interact with various enzymes makes it a candidate for drug development aimed at diseases where enzyme dysregulation is a factor, such as certain cancers and metabolic disorders .

Case Studies

Several studies have documented the efficacy of this compound:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models showed promising results where administration of the compound led to reduced tumor size and improved survival rates compared to control groups .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with existing chemotherapeutic agents, indicating enhanced efficacy and reduced side effects .

Wirkmechanismus

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The bromine substituent and the pyridine moiety enhance the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-oxo-2-sulfanylidene-1H-quinazolin-3-yl derivatives: These compounds share the quinazolinone core but differ in their substituents.

    N-(pyridin-3-ylmethyl)benzamides: These compounds have a similar benzamide structure but lack the quinazolinone core.

Uniqueness

The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide lies in its combined structural features, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Biologische Aktivität

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound belonging to the quinazolinone class, characterized by its complex structure which includes a bromine atom and a benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN4O2S, with a molecular weight of 481.4 g/mol. Its structure can be described as follows:

PropertyValue
Molecular FormulaC22H24BrN4O2S
Molecular Weight481.4 g/mol
PurityTypically >95%
SolubilitySoluble in DMSO

The compound's unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that play critical roles in cancer metabolism. Preliminary studies suggest that it may target pathways involved in tumor growth and proliferation, although detailed mechanisms are still under investigation.

Antimicrobial Properties

In addition to its antitumor activity, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections . The presence of the quinazolinone core is believed to enhance its antibacterial efficacy.

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the biological activity of this compound. For instance, a study reported a significant inhibition rate against certain cancer cell lines, highlighting its potential as a therapeutic agent.
  • Molecular Docking Studies : Molecular docking studies have suggested that this compound interacts effectively with specific targets within cancer cells, potentially leading to apoptosis (programmed cell death). These findings underscore the need for further exploration into its mechanism of action and therapeutic efficacy .
  • Toxicity Assessments : Toxicity studies, including assessments on zebrafish embryos, have shown that while the compound exhibits biological activity, it also necessitates careful evaluation regarding safety and side effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other quinazolinone derivatives:

Compound NameStructural FeaturesNotable Biological Activities
6-Bromoquinazoline DerivativesContains bromine substitutionEnhanced antimicrobial and anticancer activity
4-Oxoquinazoline DerivativesSimilar core structureDiverse biological activities including COX inhibition
Benzamide DerivativesContains benzamide moietyVaried pharmacological properties

Eigenschaften

CAS-Nummer

422287-31-8

Molekularformel

C22H17BrN4O2S

Molekulargewicht

481.37

IUPAC-Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H17BrN4O2S/c23-17-7-8-19-18(10-17)21(29)27(22(30)26-19)13-14-3-5-16(6-4-14)20(28)25-12-15-2-1-9-24-11-15/h1-11H,12-13H2,(H,25,28)(H,26,30)

InChI-Schlüssel

QEGYBZWCKHTOFY-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.